Cas no 1291489-51-4 (3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one)

3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one is a fluorinated azetidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a β-lactam core substituted with a 4-fluorophenyl group, a 4-trifluoromethylphenyl group, and an amino functionality, offering versatility for further synthetic modifications. The presence of fluorine and trifluoromethyl groups enhances its metabolic stability and lipophilicity, which may improve bioavailability. This compound is of interest as a building block for the development of biologically active molecules, particularly in the design of enzyme inhibitors or antimicrobial agents. Its well-defined stereochemistry and functional group compatibility make it a valuable intermediate for targeted drug discovery efforts.
3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one structure
1291489-51-4 structure
Product Name:3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one
CAS No:1291489-51-4
MF:C16H12F4N2O
MW:324.272897720337
CID:4916158
Update Time:2025-06-11

3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one
    • Inchi: 1S/C16H12F4N2O/c17-11-5-7-12(8-6-11)22-14(13(21)15(22)23)9-1-3-10(4-2-9)16(18,19)20/h1-8,13-14H,21H2
    • InChI Key: PAQYZYLXTHVVGF-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2)C(C2=CC=C(C(F)(F)F)C=C2)C(N)C1=O

3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM292137-1g
3-Amino-1-(4-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
1291489-51-4 95+%
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$566 2021-06-09
Chemenu
CM292137-1g
3-Amino-1-(4-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
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Additional information on 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one

3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one: A Promising Compound in Medicinal Chemistry

3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one (CAS No. 1291489-51-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The structure of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one features a four-membered azetidine ring with a ketone functional group, making it a member of the azetidinone family. The presence of a fluoro substituent on the phenyl ring and a trifluoromethyl group on another phenyl ring imparts significant electronic and steric effects, which can influence the compound's pharmacological properties.

Recent studies have highlighted the potential of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one has also been investigated for its potential as an anti-cancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further development. Moreover, its low toxicity profile in animal models suggests that it may be safe for human use.

The synthesis of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one involves several well-established chemical reactions, including nucleophilic substitution, condensation, and cyclization steps. The efficiency and scalability of these synthetic routes have been optimized to facilitate large-scale production for preclinical and clinical trials.

In conclusion, 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one (CAS No. 1291489-51-4) represents a promising lead compound in medicinal chemistry with potential applications in the treatment of inflammatory diseases and cancer. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for its potential translation into clinical practice.

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